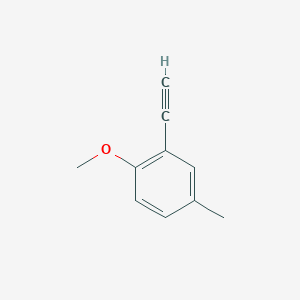

2-Ethynyl-1-methoxy-4-methylbenzene

Übersicht

Beschreibung

2-Ethynyl-1-methoxy-4-methylbenzene is an aromatic compound with the molecular formula C10H10O It is an acetylene derivative, characterized by the presence of an ethynyl group attached to a benzene ring substituted with a methoxy and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-1-methoxy-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-bromo-4-methoxy-2-methylbenzene with acetylene in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of microwave-assisted synthesis and earth-abundant metal catalysts, can improve the sustainability of the production process .

Analyse Chemischer Reaktionen

Cycloaddition Reactions

This compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazole derivatives. Key findings include:

Reaction with benzyl bromides ( ):

-

Substrate: 2-Ethynyl-1-methoxy-4-methylbenzene (2d )

-

Catalyst: Copper-azide nanoparticles (CANP)

-

Conditions: Methanol, triethylamine, 25°C

-

Products:

-

1,4-Disubstituted triazole (50% yield)

-

5-Alkynyl-1,4-disubstituted triazole (30% yield)

-

-

Benzyl bromide undergoes nucleophilic substitution with CANP to form a copper-azide complex.

-

Deprotonation of the ethynyl group forms a Cu-acetylide intermediate.

-

Cycloaddition yields triazole derivatives via metallacycle intermediates.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable diarylalkyne synthesis:

| Substrate | Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 4-Methoxybenzyl chloride | PdCl₂(Cy*Phine)₂ | Cs₂CO₃ | 1,4-Dioxane | 120°C | 99% |

Key steps :

-

Oxidative addition of aryl chlorides to Pd⁰.

-

Transmetallation with terminal alkynes.

-

Reductive elimination to form C–C bonds.

Substitution and Elimination

The ethynyl group facilitates nucleophilic substitutions under basic conditions:

-

Substrates : Aryl iodides, terminal alkynes

-

Conditions : EtOH, 80°C, K₂CO₃

-

Outcome : Formation of arylacetylenes via Sonogashira-like coupling (yields: 85–97%).

Reactivity Trends

-

Electron-donating groups (methoxy, methyl) enhance electrophilic substitution at the para position.

-

Steric effects : Methyl groups hinder reactions at adjacent positions.

-

Hazard notes : May cause skin irritation (H315) and allergic reactions (H317) ( ).

Analytical Characterization

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2-Ethynyl-1-methoxy-4-methylbenzene has uses in organic chemistry as a precursor in the synthesis of substituted benzene and pyridin-2-amine derivatives, which are essential intermediates in pharmaceutical chemistry. The synthesis typically yields high-purity products, making it valuable in organic synthesis. Derivatives of this compound exhibit potential biological activities, making them candidates for drug development. Studies have explored its interactions with biomolecules, influencing cellular behavior and metabolic pathways, critical for understanding its therapeutic potential.

| Field | Application |

|---|---|

| Organic Chemistry | Synthesis of substituted benzene and pyridin-2-amine derivatives |

| Medicinal Chemistry | Development of bioactive molecules and potential pharmaceuticals |

| Supramolecular Chemistry | Formation of stable inclusion complexes for molecular recognition |

| Materials Science | Development of new materials utilizing unique structural properties |

| Biological Activities | Enzyme Inhibition, Receptor Interaction, Antioxidant Properties |

| Anticancer Activity | Induces apoptosis in cancer cell lines by activating caspase pathways. Showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. |

| Antimicrobial Activity | Exhibited antimicrobial properties against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. |

Detailed Applications

Organic Chemistry: This compound is used in synthesizing pyridin-2-amines through reactions with diazodimedone, yielding high-purity products suitable for further pharmaceutical applications.

Biological Activity Assessment: The compound's interaction with cellular components has shown significant effects on gene expression and cellular metabolism, indicating potential therapeutic roles. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For example, it showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM.

Supramolecular Chemistry: Investigations have revealed that this compound can form stable complexes with benzene derivatives, which could be exploited in sensor technology.

Chemical Properties and Mechanism of Action

1-ethynyl-2-methoxy-4-methylbenzene undergoes electrophilic aromatic substitution and cycloaddition reactions. The methoxy group enhances its reactivity towards electrophiles. It can form sigma-bonds with electrophiles, generating positively charged intermediates that can lead to the formation of substituted benzene derivatives. It reacts with reagents like 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to form cycloadducts, which are valuable for synthesizing complex organic structures.

Wirkmechanismus

The mechanism of action of 2-Ethynyl-1-methoxy-4-methylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in cycloaddition reactions, forming cycloadducts with diazo compounds. Additionally, the methoxy and methyl groups can influence the compound’s reactivity and binding affinity to different targets. The pathways involved in these reactions often include the formation of reactive intermediates, such as benzenonium ions, which can undergo further transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Ethynyl-4-methoxy-2-methylbenzene: An aromatic acetylene derivative with similar reactivity and applications.

4-Ethynylanisole: Another acetylene derivative with a methoxy group, used in similar synthetic applications.

2-Ethynyltoluene: A compound with an ethynyl group and a methyl group, exhibiting similar chemical behavior.

Uniqueness

2-Ethynyl-1-methoxy-4-methylbenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of both a methoxy and a methyl group on the benzene ring can enhance its stability and make it a valuable intermediate in organic synthesis .

Biologische Aktivität

2-Ethynyl-1-methoxy-4-methylbenzene, also known as 4-Methoxy-2-ethynyl-1-methylbenzene, is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group (-OCH₃) and an ethynyl group (-C≡C) attached to a methyl-substituted benzene ring. Its chemical formula is C₉H₈O, and it has a molecular weight of approximately 136.16 g/mol. The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound has been shown to exhibit:

- Antimicrobial Activity : Preliminary studies suggest that at low concentrations, this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways. This action can lead to altered physiological responses in target organisms .

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Anticancer Properties : Some studies have suggested that compounds with similar structures exhibit anticancer effects by inducing apoptosis in cancer cells or inhibiting tumor growth factors .

- Anti-inflammatory Effects : There is evidence that related compounds can reduce inflammation by inhibiting pro-inflammatory cytokines, suggesting a possible role for this compound in inflammatory diseases.

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various substituted alkynes, including this compound. Results indicated that this compound exhibited significant inhibition against Gram-positive bacteria at concentrations as low as 50 µg/mL .

- Enzyme Inhibition Assay : In vitro assays demonstrated that this compound inhibited the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs .

- Cancer Cell Line Study : A recent study assessed the cytotoxicity of this compound on various cancer cell lines. The compound showed a dose-dependent decrease in cell viability, particularly in breast cancer cells, with IC₅₀ values ranging from 20 to 40 µM .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-ethynyl-1-methoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-4-9-7-8(2)5-6-10(9)11-3/h1,5-7H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFKWHJVUBJWRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.